molecular formula C17H19NO4 B4436259 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

Cat. No. B4436259
M. Wt: 301.34 g/mol
InChI Key: DWHJKEIQYPHHBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as EHNA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EHNA is a potent inhibitor of adenosine deaminase (ADA), an enzyme that catalyzes the deamination of adenosine to inosine. Inhibition of ADA by EHNA has been shown to have a wide range of effects on cellular and physiological processes, including regulation of immune responses, modulation of neurotransmitter release, and protection against ischemic injury.

Scientific Research Applications

4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been extensively studied for its potential therapeutic applications, particularly in the fields of immunology, neuroscience, and cardiovascular medicine. Inhibition of ADA by 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to modulate immune responses by increasing the levels of adenosine, a potent immunosuppressive molecule. This effect has been demonstrated in several animal models of autoimmune diseases, including multiple sclerosis and rheumatoid arthritis.
In the field of neuroscience, 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to modulate neurotransmitter release by increasing the levels of adenosine in the brain. This effect has been demonstrated in several animal models of neurological disorders, including Parkinson's disease and epilepsy. 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to protect against ischemic injury by reducing the levels of adenosine triphosphate (ATP) depletion and oxidative stress in the brain.

Mechanism of Action

4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione acts as a competitive inhibitor of ADA, binding to the active site of the enzyme and preventing the deamination of adenosine to inosine. This results in the accumulation of adenosine, which can activate adenosine receptors and modulate cellular and physiological processes.
Biochemical and Physiological Effects
Inhibition of ADA by 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a wide range of effects on cellular and physiological processes, including regulation of immune responses, modulation of neurotransmitter release, and protection against ischemic injury. 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to increase the levels of adenosine, a potent immunosuppressive molecule, which can modulate immune responses by inhibiting the activation and proliferation of immune cells. 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to modulate neurotransmitter release by increasing the levels of adenosine in the brain, which can modulate the activity of dopaminergic and glutamatergic neurons. 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to protect against ischemic injury by reducing the levels of ATP depletion and oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has several advantages as a research tool, including its potency and specificity as an ADA inhibitor, its ability to modulate adenosine levels in vivo, and its well-characterized mechanism of action. However, 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione also has several limitations, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential off-target effects on other enzymes and receptors.

Future Directions

There are several future directions for further research on 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, including its potential therapeutic applications in autoimmune diseases, neurological disorders, and cardiovascular medicine. Further studies are needed to elucidate the precise mechanisms of action of 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, including its effects on adenosine receptors and other signaling pathways. Additionally, further studies are needed to optimize the synthesis and formulation of 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione for clinical use, including the development of more potent and selective ADA inhibitors and the identification of novel targets for 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione-mediated modulation of adenosine signaling. Overall, 4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione represents a promising research tool and potential therapeutic agent for a wide range of diseases and disorders.

properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-2-22-15-8-10(6-7-13(15)19)11-9-16(21)18-12-4-3-5-14(20)17(11)12/h6-8,11,19H,2-5,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHJKEIQYPHHBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C(=O)CCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 2
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 3
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 4
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 5
Reactant of Route 5
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
Reactant of Route 6
4-(3-ethoxy-4-hydroxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione

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